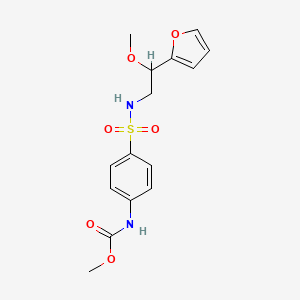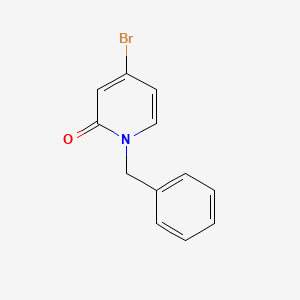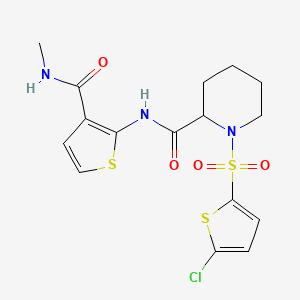
methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate” is an organic molecule that contains a furan ring, a phenyl ring, a sulfamoyl group, and a carbamate group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring and the phenyl ring are both aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds. This gives these parts of the molecule increased stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For example, the furan ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution reactions . The sulfamoyl and carbamate groups may also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it. For example, the presence of the polar sulfamoyl and carbamate groups could impact the compound’s solubility in different solvents .Scientific Research Applications
Synthesis and Medicinal Applications
- Prodrug Development: Research has explored the synthesis of carbamate analogues for various therapeutic purposes. For instance, carbamates of 2,5-bis(4-amidinophenyl)furan have been synthesized and evaluated as prodrugs against Pneumocystis carinii pneumonia (PCP), showcasing the potential of such compounds in developing treatments for specific infections. The study highlighted several new bis-carbamates with significant anti-PCP activity, demonstrating the utility of carbamate derivatives in medicinal chemistry (Rahmathullah et al., 1999).
Mechanistic Insights and Chemical Transformations
- Reaction Mechanisms: Investigations into the reactions of carbene complexes with acetylenes have led to the formation of new aromatic nuclei, including furans and phenols. This research provides valuable insights into the mechanistic pathways of chemical transformations involving carbamate compounds and their potential applications in synthesizing complex aromatic structures (McCallum et al., 1988).
Applications in Organic Chemistry
- Derivative Synthesis: The synthesis and transformations of methyl [4-(oxoacetyl)phenyl]carbamate have been explored, leading to the creation of various derivatives with potential applications in organic chemistry and drug design. These studies showcase the versatility of carbamate compounds in synthesizing diverse chemical structures and their potential utility in developing new chemical entities (Velikorodov & Shustova, 2017).
Surface Chemistry and Corrosion Inhibition
- Corrosion Inhibition: Carbamate derivatives have been evaluated for their corrosion protection capabilities on carbon steel in acidic environments. Such studies highlight the potential of carbamate compounds in materials science, particularly in developing corrosion inhibitors for industrial applications (Palayoor et al., 2017).
Future Directions
Properties
IUPAC Name |
methyl N-[4-[[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S/c1-21-14(13-4-3-9-23-13)10-16-24(19,20)12-7-5-11(6-8-12)17-15(18)22-2/h3-9,14,16H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIIDJNIQMAGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2715616.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2715617.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2715620.png)
![3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2715622.png)

![Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2715624.png)
![7-(3-methoxyphenyl)-2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2715625.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2715629.png)

![7-Fluorospiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]](/img/structure/B2715631.png)
![3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2715634.png)
![6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2715636.png)

